molecular formula C22H22Cl2N2O3 B2811944 2-cyano-N-(2,5-dichlorophenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide CAS No. 380424-63-5

2-cyano-N-(2,5-dichlorophenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide

Cat. No.: B2811944
CAS No.: 380424-63-5
M. Wt: 433.33
InChI Key: BPCDQEVPFYLCLF-UHFFFAOYSA-N
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Description

2-cyano-N-(2,5-dichlorophenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group

Properties

IUPAC Name

(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl2N2O3/c1-3-4-5-10-29-20-9-6-15(12-21(20)28-2)11-16(14-25)22(27)26-19-13-17(23)7-8-18(19)24/h6-9,11-13H,3-5,10H2,1-2H3,(H,26,27)/b16-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCDQEVPFYLCLF-LFIBNONCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2,5-dichlorophenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an appropriate aldehyde and an amide.

    Introduction of Substituents: The cyano group, dichlorophenyl, and methoxy-pentoxyphenyl substituents are introduced through various substitution reactions, often involving halogenation and nucleophilic substitution.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness, often utilizing automated systems and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2,5-dichlorophenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, 2-cyano-N-(2,5-dichlorophenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide is studied for its reactivity and potential as a building block for more complex molecules.

Biology

The compound may be investigated for its biological activity, including potential interactions with enzymes or receptors.

Medicine

In medicine, research may focus on the compound’s potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

Industrial applications could include its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism by which 2-cyano-N-(2,5-dichlorophenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways depend on the compound’s structure and the nature of its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(3-methoxyphenyl)prop-2-enamide: Lacks the pentoxy group.

    (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(4-pentoxyphenyl)prop-2-enamide: Lacks the methoxy group.

Uniqueness

The presence of both methoxy and pentoxy groups in 2-cyano-N-(2,5-dichlorophenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide contributes to its unique chemical properties, such as increased lipophilicity and potential for specific biological interactions.

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